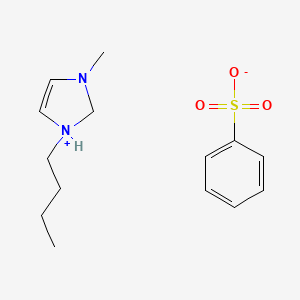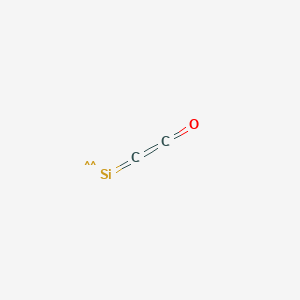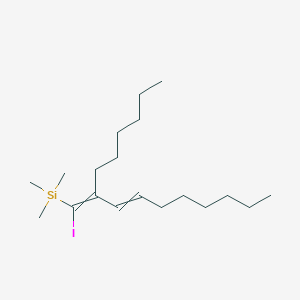
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C19H37ISi This compound contains a silicon atom bonded to three methyl groups and a complex organic moiety, which includes an iodine atom and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane typically involves the following steps:
Formation of the Diene System: The diene system can be synthesized through a series of reactions starting from simple alkenes or alkynes. For example, a hexyl-substituted alkyne can undergo a hydroiodination reaction to introduce the iodine atom.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using a silylation reagent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The diene system can participate in oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
(2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of the iodine atom and the conjugated diene system allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Ethenyl-2-hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane: This compound is similar in structure but contains an ethenyl group instead of a hexyl group.
(2-Hexyl-1-iodo-4-methyldeca-1,3-dien-1-yl)(trimethyl)silane): This compound has a methyl group in place of one of the hydrogen atoms in the diene system.
Uniqueness
The uniqueness of (2-Hexyl-1-iododeca-1,3-dien-1-yl)(trimethyl)silane lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both silicon and iodine in the molecule provides unique reactivity that is not commonly found in other compounds.
Eigenschaften
CAS-Nummer |
565435-41-8 |
|---|---|
Molekularformel |
C19H37ISi |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
(2-hexyl-1-iododeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C19H37ISi/c1-6-8-10-12-13-15-17-18(16-14-11-9-7-2)19(20)21(3,4)5/h15,17H,6-14,16H2,1-5H3 |
InChI-Schlüssel |
REDSIWAHRIBLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=C([Si](C)(C)C)I)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


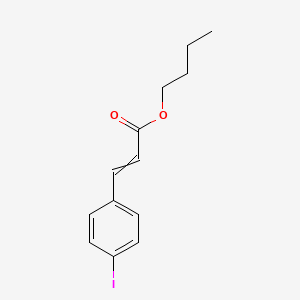
![1H-1,2,4-Triazole, 3-[4-(chloromethyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B14232250.png)
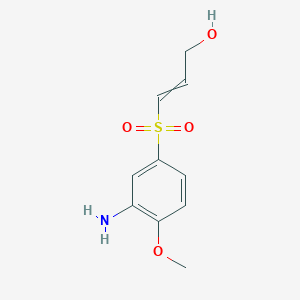
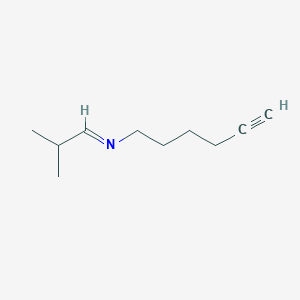
![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
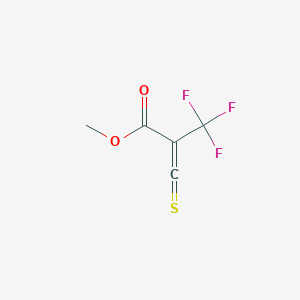

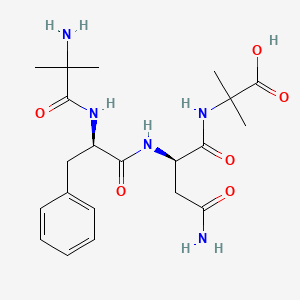

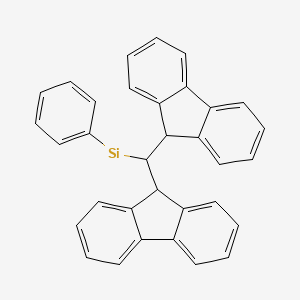
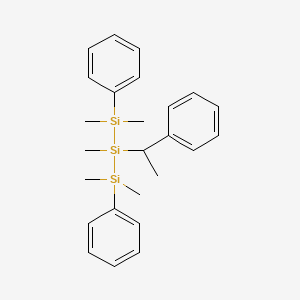
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
